molecular formula C18H26O5 B4911861 Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate

Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate

Cat. No.: B4911861
M. Wt: 322.4 g/mol
InChI Key: CGMKYOUPGABMTI-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(3,5-dimethylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate is unique due to the presence of both ester and ether functional groups, which confer distinct chemical reactivity and potential applications. The 3,5-dimethylphenoxy group adds steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

diethyl 2-[3-(3,5-dimethylphenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-5-21-17(19)16(18(20)22-6-2)8-7-9-23-15-11-13(3)10-14(4)12-15/h10-12,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMKYOUPGABMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC(=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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